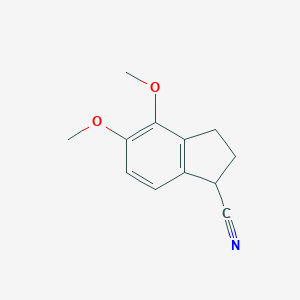
4,5-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-4,5-dimethoxyindan is an organic compound that belongs to the indan family Indan derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and photopolymerization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyano-4,5-dimethoxyindan can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction using sodium borohydride. Another method includes the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile .
Industrial Production Methods: Industrial production of 1-Cyano-4,5-dimethoxyindan typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-4,5-dimethoxyindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted indan derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Cyano-4,5-dimethoxyindan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Cyano-4,5-dimethoxyindan involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-1-indanone: Similar structure but lacks the cyano group.
Indane-1,3-dione: Another indan derivative with different functional groups.
Uniqueness: 1-Cyano-4,5-dimethoxyindan is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
100449-14-7 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Synonymes |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


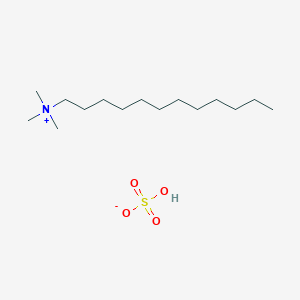
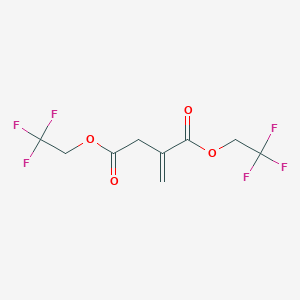
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
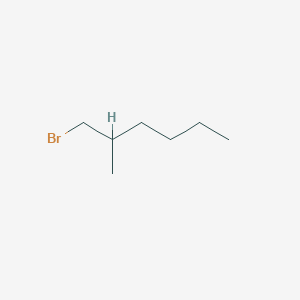
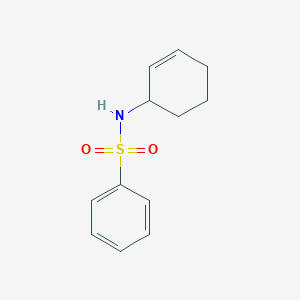

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
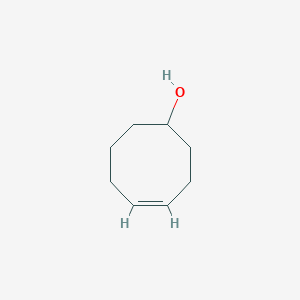


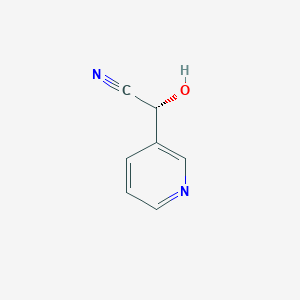
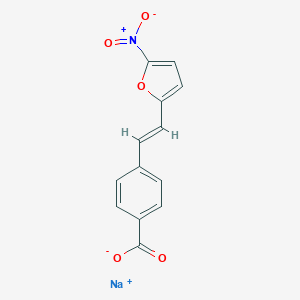
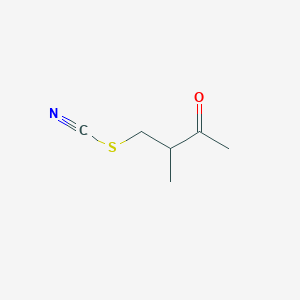
![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
